molecular formula C22H27N7O B6476205 2-methyl-3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline CAS No. 2640843-96-3

2-methyl-3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No. B6476205
CAS RN: 2640843-96-3
M. Wt: 405.5 g/mol
InChI Key: QXPNJINGLHBPIK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis . Experimental details and data for compounds were also provided .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using techniques such as FT-IR, 1H NMR, EI-MS and elemental analysis . High-resolution mass spectrometry (HRMS) was also used .


Chemical Reactions Analysis

The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis .

Scientific Research Applications

Antiviral Applications

Viruses pose significant global health challenges. MEPC’s antiviral properties have caught the attention of scientists. It may inhibit viral replication or entry into host cells, making it a potential therapeutic agent against viral infections .

Central Nervous System (CNS) Stimulation

Compounds with CNS stimulant properties are relevant for neurological disorders and cognitive enhancement. MEPC’s effects on neurotransmitter systems warrant exploration in preclinical and clinical studies .

Analgesic Potential

Pain management remains a critical area of research. MEPC’s analgesic activity suggests it could be useful in alleviating pain. Investigating its interactions with pain receptors and pathways is essential for understanding its full potential .

Antimicrobial Activity

As antibiotic resistance becomes a global concern, novel antimicrobial agents are urgently needed. MEPC’s antimicrobial properties—against bacteria, fungi, or other pathogens—merit further investigation. Researchers are studying its efficacy and safety profiles .

Mechanism of Action

Mode of Action

Similar compounds are known to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This results in the disruption of the signaling pathway, leading to the inhibition of cell proliferation and survival.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway, given the similarity to other compounds that target PI3 kinase . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to apoptosis or cell death.

Pharmacokinetics

Similar compounds are known to have good oral bioavailability . The impact on bioavailability is crucial as it determines the extent and rate at which the compound reaches its site of action.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell proliferation and induction of apoptosis, given its potential role in disrupting the PI3K/Akt signaling pathway . This could potentially lead to the shrinkage of tumors in a cancer context.

properties

IUPAC Name

4-[6-methyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-15-20(27-11-13-30-14-12-27)26-22(23-16)29-9-7-28(8-10-29)21-17(2)24-18-5-3-4-6-19(18)25-21/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNJINGLHBPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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